molecular formula C23H25N3O5S B11678110 Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11678110
M. Wt: 455.5 g/mol
InChI Key: PJWCAOPTSGIQSV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

The synthesis of Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazinan ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazinan ring.

    Introduction of the ethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction where the thiazinan ring is reacted with an ethoxyphenyl halide.

    Formation of the benzoate ester: The final step involves esterification of the intermediate compound with ethyl benzoate under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-[[6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-3-phenethyl-1,3-thiazinan-2-ylidene]amino]benzoate: This compound has a similar structure but with a phenethyl group instead of a methyl group, which may alter its chemical and biological properties.

    Ethyl 4-[(Z)-{6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino]benzoate: This is a geometric isomer with different spatial arrangement, potentially affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 4-[[6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H25N3O5S/c1-4-30-18-12-10-16(11-13-18)24-21(28)19-14-20(27)26(3)23(32-19)25-17-8-6-15(7-9-17)22(29)31-5-2/h6-13,19H,4-5,14H2,1-3H3,(H,24,28)

InChI Key

PJWCAOPTSGIQSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C

Origin of Product

United States

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